4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol
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Overview
Description
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is a chemical compound known for its unique structure and properties This compound features a cyclohexenyl ring substituted with a hydroxyphenyl group and a methylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol typically involves multiple steps, including cyclization and substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone under basic conditions to form the cyclohexenyl ring. This intermediate is then subjected to further reactions to introduce the methylphenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The cyclohexenyl ring can be reduced to a cyclohexyl ring.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals forces, which stabilize its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
4-(4-Hydroxyphenyl)cyclohexanone: Studied for its potential biological activities and used in various chemical syntheses.
Uniqueness
4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexenyl ring with hydroxyphenyl and methylphenol groups makes it a versatile compound for various applications.
Properties
CAS No. |
446303-28-2 |
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Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxyphenyl)cyclohexen-1-yl]-2-methylphenol |
InChI |
InChI=1S/C19H20O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h4,6-12,14,20-21H,2-3,5H2,1H3 |
InChI Key |
WXHQCEHXTHFIQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CCC(CC2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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